5-Ethynylthymidine is a synthetic nucleoside analogue of thymidine, characterized by the presence of an ethynyl group at the 5-position of the thymidine base. This compound is primarily utilized in biochemical research, particularly in studies involving DNA synthesis and cell proliferation. It serves as a valuable tool for labeling newly synthesized DNA in living cells, allowing researchers to track cellular processes with high specificity.
5-Ethynylthymidine is classified under the category of alkynyl nucleosides. It is synthesized through various chemical methods that incorporate the ethynyl group into the nucleoside structure. The compound is derived from thymidine, one of the four nucleosides that make up DNA, and is often used in conjunction with fluorescent labeling techniques to visualize cellular activities.
The synthesis of 5-ethynylthymidine typically involves a palladium-catalyzed coupling reaction, specifically the Sonogashira reaction. This method allows for the introduction of the ethynyl group at the 5-position of 2'-deoxyuridine or thymidine derivatives.
The synthesis process requires careful monitoring through techniques such as nuclear magnetic resonance spectroscopy to confirm the formation of 5-ethynylthymidine and assess yield and purity .
The molecular formula of 5-ethynylthymidine is CHNO. Its structure can be represented as follows:
The presence of the ethynyl group alters the physical properties and biological activity compared to natural thymidine, enhancing its utility in research applications.
5-Ethynylthymidine participates in various chemical reactions, most notably:
These reactions are critical for applications in molecular biology, particularly in studying cell proliferation and DNA synthesis dynamics .
The mechanism of action of 5-ethynylthymidine primarily revolves around its incorporation into DNA during replication. Once inside the cell:
This process allows researchers to quantify cell proliferation rates and study cellular responses to various stimuli .
Relevant data indicate that its stability and reactivity make it suitable for various biochemical assays .
5-Ethynylthymidine has numerous scientific uses:
5'-Ethynylthymidine (EdU), systematically named 5-ethynyl-2'-deoxyuridine, is a synthetic nucleoside analog where the methyl group at the 5-position of thymidine is replaced by an ethynyl group (–C≡CH). This structural modification preserves the core features essential for recognition by cellular DNA synthesis machinery: the 2'-deoxyribose sugar enabling phosphodiester bond formation, and the hydrogen-bonding face of the uracil base allowing complementary base pairing with adenine [1] [6]. The linear ethynyl group is sterically compact (~2.5 Å diameter) and electronically distinct from the methyl group of thymidine or halogens in analogs like BrdU (bromodeoxyuridine). This minimal structural perturbation facilitates efficient incorporation into nascent DNA during replication with minimal disruption of DNA polymerase kinetics, while introducing a unique chemical handle—the terminal alkyne—for bioorthogonal conjugation [4] [6].
The ethynyl group confers EdU with distinct physicochemical properties. Compared to thymidine (log P = -1.07), EdU exhibits moderately increased hydrophobicity (log P = -0.89), enhancing passive membrane permeability. However, cellular uptake primarily occurs via concentrative (CNT) and equilibrative (ENT) nucleoside transporters, similar to natural nucleosides [1] [7]. Once intracellular, EdU undergoes phosphorylation by thymidine kinase (TK1) to EdU-monophosphate, and further to the triphosphate (EdU-TP) by thymidylate kinase and nucleoside diphosphate kinase. EdU-TP competes with endogenous thymidine triphosphate (dTTP) for incorporation by DNA polymerases during S-phase [4] [8]. Crucially, while halogenated analogs like BrdU can induce DNA helix distortion due to bulky halogens, the linear ethynyl group of EdU causes minimal helical perturbation, reducing steric clashes and potential mutagenic effects compared to bulkier analogs [6] [8].
Table 1: Structural and Functional Comparison of Thymidine Analogs
Compound | 5-Position Substituent | Atomic Radius (Å) | Log P (Predicted) | Primary Detection Method | DNA Denaturation Required? |
---|---|---|---|---|---|
Thymidine (dT) | -CH₃ (Methyl) | ~2.0 | -1.07 | N/A (Natural nucleoside) | N/A |
BrdU | -Br (Bromine) | ~1.2 | -0.78 | Anti-BrdU Antibodies (IHC/IF/FC) | Yes (Acid/Heat/Enzyme) |
IdU | -I (Iodine) | ~1.39 | -0.45 | Anti-Iododeoxyuridine Antibodies | Yes |
EdU | -C≡CH (Ethynyl) | N/A (Linear chain) | -0.89 | Click Chemistry (Fluorescent Azide) | No |
The development of EdU emerged from the persistent limitations of preceding DNA labeling technologies. Tritiated thymidine ([³H]-dT), pioneered in the 1950s, enabled foundational discoveries like semi-conservative DNA replication and adult neurogenesis. However, its reliance on autoradiography demanded lengthy exposure times (weeks to months), involved hazardous radioactivity, and offered limited spatial resolution [1] [6]. The introduction of BrdU in the 1980s, detectable via monoclonal antibodies, represented a significant advance. BrdU became the "gold standard," employed in over 20,000 biomedical studies, enabling high-resolution cell proliferation analysis in complex tissues like the brain [1] [2] [10]. Despite its utility, BrdU detection necessitated harsh DNA denaturation steps (HCl treatment, heat, or DNase) to expose the epitope, often damaging cellular morphology and destroying antigenicity of co-targeted proteins [2] [7].
The critical breakthrough came with the adaptation of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to biological detection. Salic and Mitchison first demonstrated EdU's utility in 2008, exploiting the bioorthogonal reaction between the terminal alkyne of EdU and small, exogenously applied fluorescent azides [1] [2] [6]. This reaction forms a stable triazole linkage under physiological conditions. Unlike bulky antibodies, the small azide-fluorophore probes (~500-1000 Da) readily penetrate intact cellular structures and react with EdU incorporated within double-stranded DNA, eliminating the requirement for denaturation [2] [4] [7]. This paradigm shift transformed EdU from a novel chemical entity into a powerful, user-friendly tool for detecting DNA synthesis within just a few years of its introduction.
EdU offers several critical advantages over halogenated analogs like BrdU, fundamentally enhancing experimental capabilities across life sciences:
Preservation of Cellular Integrity and Antigenicity: The elimination of DNA denaturation is the most significant advantage. The gentle fixation and permeabilization conditions compatible with click chemistry (typically mild detergents like saponin) preserve cellular and nuclear morphology, cytoskeletal structures, and crucially, the antigenicity of proteins. This enables robust multiplexing—simultaneous detection of EdU-labeled DNA and multiple intracellular or nuclear antigens (e.g., cell cycle markers like pH3, neuronal markers like NeuN, phosphorylated signaling proteins) via standard immunofluorescence protocols without compromise [2] [5] [7]. Studies in adult mouse hippocampus directly comparing EdU and BrdU staining demonstrated superior co-localization accuracy and signal clarity for EdU when combined with neuronal markers like doublecortin (DCX) due to the absence of denaturation-induced epitope loss [2] [7].
Rapid, Sensitive, and Stoichiometric Detection: The CuAAC reaction is exceptionally fast (30-60 minutes) and highly efficient, producing a strong, specific signal with low background. The covalent linkage ensures stoichiometry: the fluorescence intensity directly correlates with the amount of EdU incorporated, enabling quantitative analyses of DNA synthesis levels that are challenging with the variable epitope exposure and antibody affinity inherent to BrdU detection [5] [7]. Flow cytometric analyses confirmed that EdU detection provides superior signal-to-noise ratios compared to BrdU, allowing clearer resolution of S-phase cells and more accurate cell cycle profiling [5] [7]. The E-CFI (EdU-Coupled Fluorescence Intensity) method leverages this stoichiometry to quantify absolute S-phase duration by measuring maximal EdU incorporation after pulsing times equivalent to S-phase length [5].
Compatibility with Diverse Applications and Multiplexing with Other Analogs: EdU's bioorthogonal chemistry avoids antibody cross-reactivity issues. This allows seamless co-detection with BrdU or other halogenated analogs (CldU, IdU) in dual-pulse labeling experiments. Cells can be pulsed sequentially with EdU and BrdU (or CldU/IdU), then detected using click chemistry for EdU and specific antibodies for the halogenated analog, enabling precise tracking of cell cycle re-entry or sequential proliferation events [2] [7]. Furthermore, EdU is compatible with advanced techniques like Raman spectroscopy (ethynyl Raman band at ~2120 cm⁻¹), DNA fiber assays, and sister chromatid exchange (SCE) analysis [4] [8]. Its small detection probe size also facilitates superior tissue penetration for 3D imaging applications.
Reduced Cytotoxicity for Short-Term Labeling (Compared to Halogenated Analogs): While all unnatural nucleosides can perturb cellular processes, EdU generally exhibits lower cytotoxicity than BrdU at equivalent concentrations for typical pulse-labeling durations (hours). BrdU is a potent radiosensitizer and phototoxic agent, generating damaging radicals upon UV/visible light exposure. EdU shows significantly less phototoxicity [8]. However, extended exposure or high concentrations (>10 µM) of EdU can still cause genotoxic stress (increased γH2AX foci, Rad51 foci formation indicating homologous recombination repair activation, elevated sister chromatid exchanges (SCEs)), particularly in DNA repair-deficient cells [8]. The SCE frequency induced by EdU increases dose-dependently and can be substantially higher than that induced by BrdU at similar concentrations [8]. Therefore, careful concentration optimization and minimizing exposure time remain essential.
Table 2: Comparison of Key Detection Workflows: EdU vs. BrdU
Step | EdU / Click Chemistry | BrdU / Immunohistochemistry (IHC) |
---|---|---|
Fixation | Standard (e.g., 4% PFA) | Standard (e.g., 4% PFA) |
Permeabilization | Mild detergent (e.g., 0.1-0.5% Triton X-100, Saponin) | Often harsher detergent |
DNA Denaturation | NOT REQUIRED | REQUIRED (e.g., 2N HCl, 20-60 min; Heat; DNase) |
Detection Reaction | Click Reaction: CuSO₄, Fluorophore-Azide, Ascorbate (30-60 min, RT) | Antibody Incubation: Primary Ab (60 min - O/N) + Secondary Ab (30-60 min) |
Multiplexing Potential | Excellent (minimal epitope damage) | Limited (denaturation destroys many epitopes) |
Total Hands-on Time | ~1.5 - 2 hours | ~3 - 24+ hours |
Signal Stoichiometry | High (direct covalent linkage) | Variable (depends on denaturation efficiency, Ab affinity) |
Table 3: Cell Cycle Parameters Quantifiable Using EdU-Based E-CFI Analysis [5]
Parameter | Description | How Measured with E-CFI |
---|---|---|
Absolute S-phase Duration (Ts) | Time taken for a cell to complete DNA synthesis. | Pulsing time at which maximal EdU fluorescence intensity is first observed in a population. |
Absolute G2/M Duration (Tg2m) | Time from end of S-phase to completion of mitosis. | Analysis of cells with intermediate EdU intensity (partial S-phase label) and 4N DNA content progressing through G2/M. |
Absolute G1 Duration (Tg1) | Time from end of mitosis to start of S-phase. | Analysis of EdU-negative cells with 2N DNA content entering S-phase after release from synchronization or via modeling. |
Labeling Index (LI) | Proportion of cells in S-phase at a given time. | Fraction of cells showing positive EdU signal after a short pulse. |
Growth Fraction (GF) | Proportion of proliferating cells in a population. | Combined analysis of LI, cell cycle distribution (DNA content), and tracking over time. |
Potential Doubling Time (Tpot) | Theoretical minimum time for a population to double in size based on cell cycle kinetics. | Calculated using Ts, LI, and total cell cycle time (Tc) estimates. |
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